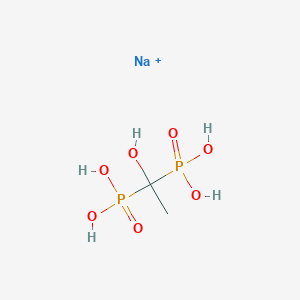
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Descripción general
Descripción
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. D-glucose is a crucial energy source for living organisms and plays a vital role in cellular respiration and metabolism.
Aplicaciones Científicas De Investigación
D-glucose has numerous scientific research applications across various fields:
Chemistry:
- D-glucose is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Biology:
- It serves as a primary energy source for cells and is used in studies related to cellular metabolism, glycolysis, and the citric acid cycle.
Medicine:
- D-glucose is used in medical diagnostics, such as glucose tolerance tests, to assess an individual’s ability to metabolize glucose.
- It is also used in intravenous solutions to provide energy to patients who cannot consume food orally.
Industry:
- D-glucose is used in the food and beverage industry as a sweetener and a fermentation substrate for the production of ethanol and other biofuels.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aldehydo-D-mannose interacts with various enzymes, proteins, and other biomolecules. For instance, a novel D-mannose isomerase gene from Pseudomonas syringae was found to efficiently convert D-fructose to D-mannose . This enzyme showed high amino acid sequence homogeneity with ManI from Thermobifda fusca . The optimal pH and temperature for this enzyme were pH 7.5 and 45 °C, respectively .
Cellular Effects
Aldehydo-D-mannose has significant effects on various types of cells and cellular processes. For instance, D-mannose has been shown to reduce cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder . It also promotes the degradation of IDH2 through upregulation of an E3 ligase - RNF185 .
Molecular Mechanism
At the molecular level, aldehydo-D-mannose exerts its effects through various mechanisms. For instance, it has been shown to directly target the transcription factor max-like protein X-interacting protein (MondoA), resulting in the upregulation of TXNIP . This upregulation, in turn, inhibits glutamine metabolism, ultimately accomplishing its anti-catabolic effects by suppressing the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
The effects of aldehydo-D-mannose change over time in laboratory settings. For instance, D-mannose treatment has been shown to reverse age-associated bladder dysfunction and restore cellular homeostasis
Dosage Effects in Animal Models
In animal models, the effects of aldehydo-D-mannose vary with different dosages. For instance, D-mannose has been shown to have potent efficacy in alleviating intervertebral disc degeneration by inhibiting catabolism
Metabolic Pathways
Aldehydo-D-mannose is involved in several metabolic pathways. For instance, it is known to be involved in mannose metabolism, where it can be reversibly catalyzed to D-fructose by D-mannose isomerase . This process is crucial for the production of D-mannose .
Transport and Distribution
Aldehydo-D-mannose is transported and distributed within cells and tissues. It is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT) . Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate .
Subcellular Localization
Current evidence suggests that mannose glycosylation is an integral step for NIS localization and function in human breast cancer cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-glucose can be synthesized through various methods, including the hydrolysis of starch and cellulose. One common method involves the enzymatic hydrolysis of starch using amylase enzymes, which break down the starch into glucose molecules. Another method is the acid hydrolysis of cellulose, where strong acids like sulfuric acid are used to cleave the glycosidic bonds in cellulose, resulting in the formation of glucose.
Industrial Production Methods: Industrially, D-glucose is produced primarily through the enzymatic hydrolysis of corn starch. The process involves several steps:
Liquefaction: Corn starch is mixed with water and heated to form a slurry. Alpha-amylase is added to break down the starch into shorter chains of glucose.
Saccharification: The slurry is further treated with glucoamylase, which converts the shorter chains into glucose.
Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.
Concentration: The purified glucose solution is concentrated through evaporation to obtain crystalline D-glucose.
Análisis De Reacciones Químicas
Types of Reactions: D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents and Conditions: D-glucose can be oxidized using mild oxidizing agents like bromine water or strong oxidizing agents like nitric acid.
Major Products: Oxidation of D-glucose with bromine water produces gluconic acid, while oxidation with nitric acid yields glucaric acid.
Reduction:
Reagents and Conditions: D-glucose can be reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products: Reduction of D-glucose results in the formation of sorbitol, a sugar alcohol.
Substitution:
Reagents and Conditions: D-glucose can undergo substitution reactions with various reagents, such as acetic anhydride or benzoyl chloride, under acidic or basic conditions.
Major Products: Substitution reactions yield derivatives like glucose pentaacetate or glucose pentabenzoate.
Mecanismo De Acción
D-glucose can be compared with other similar compounds, such as D-fructose and D-galactose:
D-fructose:
- D-fructose is a ketohexose with the same molecular formula as D-glucose but differs in the arrangement of atoms. It is commonly found in fruits and honey and is used as a sweetener in the food industry.
D-galactose:
- D-galactose is an aldohexose similar to D-glucose but differs in the configuration of the hydroxyl group on the fourth carbon atom. It is a component of lactose, the sugar found in milk.
Uniqueness of D-glucose:
- D-glucose is unique due to its central role in cellular metabolism and its widespread occurrence in nature. It is the primary energy source for most living organisms and is involved in various metabolic pathways.
Comparación Con Compuestos Similares
- D-fructose
- D-galactose
- D-mannose
- D-ribose
Propiedades
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11733 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of aldehydo-D-mannose derivatives in organic synthesis?
A1: Aldehydo-D-mannose derivatives are crucial for synthesizing complex carbohydrates. For instance, they serve as precursors for the synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDO), a vital component of bacterial lipopolysaccharides. [] One study achieved the synthesis of KDO 1,4-lactone from aldehydo-D-mannose derivatives utilizing a two-step Horner–Emmons reaction. []
Q2: Can you provide an example of a specific aldehydo-D-mannose derivative and its use?
A2: Certainly. 2-azido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-mannose dimethyl acetal is an example of a protected aldehydo-D-mannose derivative. This compound has been synthesized and studied for its potential in carbohydrate chemistry. [, ]
Q3: Are there any simple aldehydo-D-mannose derivatives suitable for common synthetic procedures?
A3: Yes, Aldehydo-d-Mannose Pentaacetate Ethyl Hemiacetal is a more accessible derivative suitable for various synthetic applications. []
Q4: What are the potential challenges in working with aldehydo-D-mannose and its derivatives?
A4: Aldehydo-D-mannose, like many carbohydrates, possesses multiple reactive hydroxyl groups. This necessitates the use of protecting group strategies to control regioselectivity during chemical modifications. The choice of appropriate protecting groups and their subsequent removal add complexity to the synthesis. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
